α3β4 Nicotinic Acetylcholine Receptor Inhibition: Alisol B Acetate Shows Intermediate Potency with 2.6 μM IC₅₀, Distinct from Alisol A and Alisol C Acetates
In a head-to-head comparison of four protostane-type triterpenoids tested under identical conditions, Alisol B 23-acetate inhibited the α3β4 nACh receptor expressed in Xenopus oocytes with an IC₅₀ of 2.6 ± 0.7 μM. This potency is intermediate: approximately 53% weaker than Alisol A (IC₅₀ = 1.7 ± 0.1 μM) but 26% more potent than Alisol C 23-acetate (IC₅₀ = 3.5 ± 0.3 μM) and statistically indistinguishable from the non-acetylated Alisol B (IC₅₀ = 2.8 ± 0.5 μM) [1]. The data demonstrate that acetylation at the 23-position alone does not dictate potency; the full stereochemical and functional group context matters.
| Evidence Dimension | α3β4 nACh receptor inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.6 ± 0.7 μM |
| Comparator Or Baseline | Alisol A: IC₅₀ = 1.7 ± 0.1 μM; Alisol B: IC₅₀ = 2.8 ± 0.5 μM; Alisol C 23-acetate: IC₅₀ = 3.5 ± 0.3 μM |
| Quantified Difference | Alisol B acetate is 53% less potent than Alisol A (1.7 vs. 2.6 μM); 26% more potent than Alisol C 23-acetate (2.6 vs. 3.5 μM); equipotent to Alisol B (2.6 vs. 2.8 μM, p > 0.05). |
| Conditions | α3β4 nACh receptor cRNA-injected Xenopus oocytes; two-electrode voltage-clamp technique; non-competitive inhibition mode. |
Why This Matters
For researchers screening α3β4 nACh modulators, substituting Alisol B acetate with Alisol A would overestimate inhibitory potency by approximately 53%, while substituting with Alisol C 23-acetate would underestimate potency by 35%, potentially leading to false-negative or false-positive hit calls in drug discovery campaigns.
- [1] Kim JH, et al. The regulatory effect of Alisma Rhizomes and their triterpenoids on α3β4 nicotinic acetylcholine receptor activity. Advances in Traditional Medicine. 2016;16:303-309. View Source
